(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile is a complex organic compound that features a benzenesulfonyl group, a quinolinyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzenesulfonyl chloride with quinolin-8-amine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the quinolinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The quinolinyl group is known to interact with DNA and proteins, potentially inhibiting their function. The benzenesulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The propenenitrile moiety may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile: Unique due to its combination of functional groups.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different structural properties.
Bismuth subcitrate/metronidazole/tetracycline: A combination drug with distinct medical applications.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups that confer diverse reactivity and potential applications. Its ability to interact with various biological targets makes it a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-12-16(24(22,23)15-8-2-1-3-9-15)13-21-17-10-4-6-14-7-5-11-20-18(14)17/h1-11,13,21H/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXYMQGBXYMSQ-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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